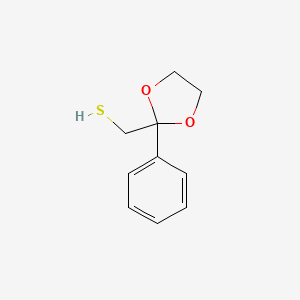![molecular formula C23H23NO5S B6363174 N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide CAS No. 1253527-86-4](/img/structure/B6363174.png)
N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide, more commonly known as BOP-NHF, is a reagent used in organic synthesis for a variety of purposes. It is a highly versatile reagent that can be used for a variety of reactions, including alkylation, acylation, and amination. BOP-NHF can also be used as a catalyst in a variety of reactions, including Diels-Alder reactions and the Biginelli reaction. BOP-NHF is a relatively new reagent, having been first synthesized in 2001. Since then, it has been widely studied and used in organic synthesis due to its versatility and ease of use.
Applications De Recherche Scientifique
BOP-NHF has been used for a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including polymers, peptides, and small molecules. Additionally, BOP-NHF has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs and antiviral drugs. BOP-NHF has also been used in the synthesis of nanomaterials, such as carbon nanotubes and graphene. Finally, BOP-NHF has been used in the synthesis of catalysts, such as palladium-based catalysts.
Mécanisme D'action
The mechanism of action of BOP-NHF is not fully understood. However, it is believed that BOP-NHF acts as a catalyst for various reactions. In particular, BOP-NHF is believed to act as a protonation catalyst, which increases the rate of reactions by protonating the reactants. Additionally, BOP-NHF is believed to act as a Lewis acid, which increases the reactivity of the reactants. Finally, BOP-NHF is believed to act as a nucleophile, which increases the rate of reactions by providing a nucleophile to react with the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of BOP-NHF are not well understood. However, it is believed that BOP-NHF does not have any significant biochemical or physiological effects in humans or animals. Additionally, BOP-NHF is not known to be toxic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BOP-NHF in laboratory experiments include its high reactivity and its ability to catalyze a variety of reactions. Additionally, BOP-NHF is relatively inexpensive and easy to obtain. The limitations of using BOP-NHF in laboratory experiments include its low solubility in water and its instability in the presence of light and oxygen.
Orientations Futures
The future directions for the use of BOP-NHF include the development of new catalysts and the development of new pharmaceuticals. Additionally, BOP-NHF could be used to synthesize a variety of nanomaterials, such as carbon nanotubes and graphene. Finally, BOP-NHF could be used to synthesize a variety of polymers and peptides.
Méthodes De Synthèse
BOP-NHF is synthesized using a three-step process. The first step involves the reaction of 4-benzyloxy-phenylmethanesulfonyl chloride with N-hydroxyformamide in the presence of a base, such as potassium carbonate. This reaction yields the desired product, BOP-NHF, in high yields. The second step is the reaction of BOP-NHF with a base, such as potassium carbonate, in the presence of an acid, such as hydrochloric acid. This reaction yields the desired product in high yields. The third step is the reaction of BOP-NHF with an amine, such as aniline, in the presence of a base, such as potassium carbonate. This reaction yields the desired product in high yields.
Propriétés
IUPAC Name |
N-hydroxy-N-[1-phenyl-2-[(4-phenylmethoxyphenyl)methylsulfonyl]ethyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5S/c25-18-24(26)23(21-9-5-2-6-10-21)17-30(27,28)16-20-11-13-22(14-12-20)29-15-19-7-3-1-4-8-19/h1-14,18,23,26H,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPJPTGSUFIXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CS(=O)(=O)CC(C3=CC=CC=C3)N(C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

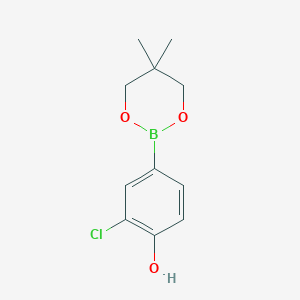
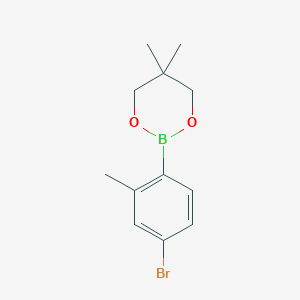

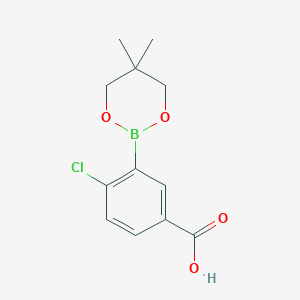

![2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6363125.png)

![2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6363135.png)

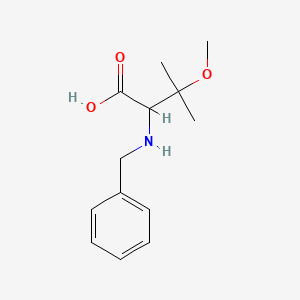
![(3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6363154.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline](/img/structure/B6363164.png)
![N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363193.png)
